molecular formula C17H17ClN2O5S2 B2887072 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034599-58-9

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Cat. No.: B2887072
CAS No.: 2034599-58-9
M. Wt: 428.9
InChI Key: DBUGMLSFWOYSHT-UHFFFAOYSA-N
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Description

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiophene Derivative: The initial step involves the chlorination of thiophene to produce 5-chlorothiophene-2-carboxylic acid.

    Methoxyethylation: The carboxylic acid group is then converted to an ester, followed by reduction to the corresponding alcohol. This alcohol is then reacted with methoxyethyl chloride to form the methoxyethyl derivative.

    Sulfonamide Formation: The methoxyethyl derivative is then reacted with 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride under basic conditions to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery efforts.

Medicine

In medicinal chemistry, N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-bromothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
  • N-(2-(5-fluorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

Uniqueness

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged to develop compounds with specific properties or activities.

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a synthetic compound with potential pharmaceutical applications. It is characterized by a complex structure that incorporates a thiophene ring, a dioxopyrrolidine moiety, and a benzenesulfonamide group. This unique arrangement suggests diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The compound's molecular formula is C13H14ClN2O4SC_{13}H_{14}ClN_{2}O_{4}S, which indicates the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms. The inclusion of the thiophene and pyrrolidine groups may enhance its biological activity compared to simpler sulfonamide derivatives.

PropertyValue
Molecular Weight300.76 g/mol
Molecular FormulaC₁₃H₁₄ClN₂O₄S
Melting PointNot available
SolubilityNot specified

Biological Activity

Research indicates that compounds containing sulfonamide moieties exhibit a range of biological activities, including:

  • Anti-inflammatory Activity : Similar compounds have shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. For instance, studies have demonstrated that certain benzenesulfonamides can significantly reduce paw edema in animal models, indicating their potential as anti-inflammatory agents .
  • Cytotoxic Effects : The compound has been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies have shown that derivatives related to this compound can exhibit selective cytotoxicity with varying degrees of effectiveness compared to standard treatments like imatinib. For example, one study reported positive cytotoxic effects in 2 to 5 out of 59 tested cell lines at concentrations around 10 µM .
  • Mechanism of Action : While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with specific biological targets through its functional groups. The sulfonamide group may facilitate binding to enzymes or receptors involved in inflammatory and cancerous pathways.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on COX Inhibition : A study focused on various benzenesulfonamide derivatives showed that some compounds achieved over 47% inhibition of COX-2 at concentrations of 20 µM. This suggests a potential application for this compound in treating inflammatory diseases .
  • Cytotoxicity Evaluation : In a comprehensive evaluation using the NCI 59 cancer cell line panel, derivatives exhibited varying levels of growth inhibition across different cancer types. The results indicated that modifications to the chemical structure could significantly impact cytotoxicity profiles .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S2/c1-25-13(14-6-7-15(18)26-14)10-19-27(23,24)12-4-2-11(3-5-12)20-16(21)8-9-17(20)22/h2-7,13,19H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUGMLSFWOYSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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